REACTION_CXSMILES
|
CS[C:3]1[C:8]2[N:9]=[C:10]([N:20]3[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]3)[N:11]=[C:12]([N:13]3[CH2:18][CH2:17][S:16](=[O:19])[CH2:15][CH2:14]3)[C:7]=2[N:6]=[CH:5][N:4]=1.[CH2:26]([NH2:33])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>>[CH2:26]([NH:33][C:3]1[C:8]2[N:9]=[C:10]([N:20]3[CH2:21][CH2:22][NH:23][CH2:24][CH2:25]3)[N:11]=[C:12]([N:13]3[CH2:14][CH2:15][S:16](=[O:19])[CH2:17][CH2:18]3)[C:7]=2[N:6]=[CH:5][N:4]=1)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1
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Name
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8-methylthio-4-(1-oxido-thiomorpholino)-2-piperazino-pyrimido-[5,4-d]-pyrimidine
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Quantity
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1.9 g
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Type
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reactant
|
Smiles
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CSC1=NC=NC2=C1N=C(N=C2N2CCS(CC2)=O)N2CCNCC2
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Name
|
|
Quantity
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25 mL
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
|
Subsequently, the excess amine was largely distilled off in vacuo
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Type
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CUSTOM
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Details
|
The precipitated reaction product
|
Type
|
FILTRATION
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Details
|
was suction-filtered off
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Type
|
WASH
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Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)NC1=NC=NC2=C1N=C(N=C2N2CCS(CC2)=O)N2CCNCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |